![molecular formula C10H19NO2 B2656936 (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid CAS No. 2378490-23-2](/img/structure/B2656936.png)
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also important .Scientific Research Applications
Cancer Therapy Applications
The compound, in its related forms, has been identified as a potential inhibitor of Aurora A kinase, suggesting its utility in cancer therapy. Aurora kinases are critical for cell division, and their inhibition can halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Molecular Structure Studies
Structural analysis of similar compounds has provided insights into their molecular configuration and interaction mechanisms. For instance, the study of 4-Piperidinecarboxylic acid hydrochloride through X-ray diffraction, calculations, and FTIR spectrum offered valuable data on its conformation and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and potential applications (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Synthesis Techniques
Research has developed novel synthesis methods for related piperidine compounds, which are crucial for creating derivatives with varied biological activities. A method based on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids has been described, facilitating the synthesis of 2,3-disubstituted pyrrolidines and piperidines. This approach is significant for generating compounds with potential therapeutic applications (A. Boto, R. Hernández, Y. D. de Leon, E. Suárez, 2001).
Cardiovascular Activity Studies
The cardiovascular effects and electrochemical oxidation properties of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, through methods involving piperidine, have been explored. Such studies contribute to the development of new therapeutic agents targeting cardiovascular diseases (A. Krauze, L. Baumane, et al., 2004).
Material Science and Crystallography
Investigations into the crystal structure of zwitterionic 4-piperidinecarboxylic acid monohydrate have revealed details about its hydrogen bonding network, informing material science applications and the design of molecular assemblies (G. Delgado, A. J. Mora, A. Bahsas, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S,4R)-4-(2-methylpropyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHJWCSFIKOKQ-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CCN[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid |
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